molecular formula C7H10O2 B13833284 1-(3-Methyloxiranyl)-3-buten-1-one

1-(3-Methyloxiranyl)-3-buten-1-one

Cat. No.: B13833284
M. Wt: 126.15 g/mol
InChI Key: ALFBWJZXBZOSBO-UHFFFAOYSA-N
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Description

1-(3-Methyloxiranyl)-3-buten-1-one (CAS 17257-79-3), also known as ethanone, 1-(3-methyloxiranyl)-, is a ketone-epoxide hybrid with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol . Its structure features a reactive oxirane (epoxide) ring conjugated with a ketone group, making it a versatile intermediate in organic synthesis. Key thermodynamic properties include:

  • ΔfH°gas: -338.65 kJ/mol (Joback calculated)
  • Boiling point (Tboil): 396.69 K (123.54°C)
  • Critical temperature (Tc): 591.36 K (318.21°C) .

The compound’s epoxide ring confers reactivity in polymerization and ring-opening reactions, while the ketone group enables nucleophilic additions. Regulatory data indicate it is listed on Canada’s Non-Domestic Substances List (NDSL), requiring notification for manufacture or import .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-(3-methyloxiran-2-yl)but-3-en-1-one

InChI

InChI=1S/C7H10O2/c1-3-4-6(8)7-5(2)9-7/h3,5,7H,1,4H2,2H3

InChI Key

ALFBWJZXBZOSBO-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C(=O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methyloxiranyl)-3-buten-1-one can be synthesized through several methods. One common approach involves the epoxidation of 3-buten-1-one using peracids or other oxidizing agents. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the epoxide ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyloxiranyl)-3-buten-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Methyloxiranyl)-3-buten-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methyloxiranyl)-3-buten-1-one involves its reactivity due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound can interact with enzymes and other biomolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

1-Propanone, 1-(3-methyloxiranyl)- (CAS 6124-56-7)
  • Molecular formula : C₆H₁₀O₂
  • Key differences: A propanone backbone (vs. ethanone) increases molecular weight and alters steric effects. The extended carbon chain may elevate boiling point compared to the target compound, though specific data are unavailable .
3-Methyl-2-butanone (CAS 563-80-4)
  • Molecular formula : C₅H₁₀O
  • Key differences : Lacks the epoxide ring, reducing reactivity. Simpler ketone structure results in lower polarity and boiling point (~94°C vs. 123.54°C for the target compound) .
1-(2'-2'-Dimethyl-6'-methylidenecyclohexyl)-3-buten-1-one (CAS 73956-65-7)
  • Molecular formula : C₁₃H₂₀O
  • Key differences : A cyclohexyl substituent increases molecular weight (192.30 g/mol) and steric bulk, likely reducing solubility in polar solvents. Applications focus on specialized organic synthesis due to its complex structure .
3-Buten-1-one Derivatives (e.g., 1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazinyl]-2-methyl-2-phenyl-)
  • Key differences: Bulky aromatic and heterocyclic substituents (e.g., piperazinyl, phenyl) enhance molecular complexity.

Physicochemical Properties

Property 1-(3-Methyloxiranyl)-3-buten-1-one 3-Methyl-2-butanone 1-Propanone, 1-(3-methyloxiranyl)- 1-(2'-2'-Dimethyl-...-3-buten-1-one
Molecular weight (g/mol) 100.12 86.13 114.14 (estimated) 192.30
Boiling point (°C) 123.54 ~94 Not reported Not reported
ΔfH°gas (kJ/mol) -338.65 Not reported Not reported Not reported
logPoct/wat 0.363 0.8 (estimated) Not reported Not reported
Key Observations:
  • The epoxide group in the target compound increases polarity and boiling point compared to simpler ketones like 3-methyl-2-butanone.
  • Steric effects in cyclohexyl derivatives (e.g., CAS 73956-65-7) reduce solubility but enhance thermal stability .

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